A Comprehensive Technical Guide to 5-(3-Carboxyphenyl)nicotinic Acid
A Comprehensive Technical Guide to 5-(3-Carboxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-(3-Carboxyphenyl)nicotinic acid, a pyridine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and its potential therapeutic applications. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this compound for novel therapeutic interventions.
Introduction and Chemical Identity
5-(3-Carboxyphenyl)nicotinic acid is a bifunctional molecule featuring a nicotinic acid core substituted with a carboxyphenyl group. This structural arrangement presents multiple opportunities for molecular interactions, making it a compelling scaffold for the design of novel therapeutic agents. Its formal identification is crucial for regulatory and research documentation.
CAS Number: 1261976-89-9[1][2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 5-(3-Carboxyphenyl)nicotinic acid is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C13H9NO4 | [1][5] |
| Molecular Weight | 243.21 g/mol | [1][5] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 87.5 Ų | [4] |
| Complexity | 331 | [4] |
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(3-Carboxyphenyl)nicotinic acid is efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and excellent yields.[2] The reaction couples a boronic acid with an organohalide, catalyzed by a palladium complex.
For the synthesis of the target molecule, the key starting materials are 5-bromonicotinic acid and 3-carboxyphenylboronic acid. The general reaction scheme is as follows:
Caption: Suzuki-Miyaura synthesis of 5-(3-Carboxyphenyl)nicotinic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
5-bromonicotinic acid
-
3-carboxyphenylboronic acid[5]
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
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N,N-Dimethylformamide (DMF), degassed
-
Water, deionized and degassed
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1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1 equivalent), 3-carboxyphenylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).
-
Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the more expensive 5-bromonicotinic acid. Potassium phosphate is an effective base for this transformation.
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Subsequently, add degassed DMF and water (4:1 v/v) via syringe.
-
Trustworthiness: Degassing the solvent by sparging with an inert gas for 20-30 minutes is crucial to remove dissolved oxygen, which can deactivate the catalyst and lead to side reactions.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1 M HCl. This will precipitate the dicarboxylic acid product. c. Filter the resulting solid and wash thoroughly with water to remove inorganic salts. d. For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography.
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Self-Validating System: The precipitation upon acidification is a key indicator of successful product formation, as the dicarboxylic acid is less soluble in acidic aqueous media.
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Characterization
To confirm the identity and purity of the synthesized 5-(3-Carboxyphenyl)nicotinic acid, a suite of analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.
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Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Potential Applications in Drug Development
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia.[6] It favorably modulates blood lipid profiles by reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[6] The mechanism of action involves the activation of a specific G protein-coupled receptor, GPR109A (also known as HM74A).[7][8]
5-(3-Carboxyphenyl)nicotinic acid, as a derivative of nicotinic acid, holds potential as a novel therapeutic agent with modulated pharmacological properties. The additional carboxyphenyl group can influence its binding affinity and selectivity for GPR109A or other receptors, potentially leading to improved efficacy or a different side-effect profile.
Hypothesized Signaling Pathway
The activation of GPR109A by nicotinic acid and its derivatives initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes. A simplified representation of this pathway is shown below.
Caption: Hypothesized GPR109A signaling cascade upon ligand binding.
The structural modifications in 5-(3-Carboxyphenyl)nicotinic acid could be explored for:
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Enhanced Potency: The carboxyphenyl moiety could provide additional binding interactions within the GPR109A binding pocket, leading to increased potency.
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Improved Pharmacokinetics: The dicarboxylic acid nature of the molecule will influence its absorption, distribution, metabolism, and excretion (ADME) properties, which could be optimized for a better therapeutic profile.
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Reduced Side Effects: The notorious flushing effect of nicotinic acid is mediated by prostaglandins.[6] Structural modifications may alter the downstream signaling, potentially reducing this side effect while retaining the therapeutic benefits.
Conclusion
5-(3-Carboxyphenyl)nicotinic acid is a molecule of significant interest for researchers in medicinal chemistry. Its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its structural similarity to nicotinic acid suggests a potential role as a modulator of lipid metabolism through the GPR109A pathway. This guide provides the essential technical information to empower scientists to further investigate the therapeutic potential of this and related compounds.
References
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1261976-89-9 5-(3-Carboxyphenyl)nicotinic acid - CASNU.COM. (n.d.). Retrieved from [Link]
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Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. (2026, January 6). Retrieved from [Link]
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Lorenzen, A., et al. (2001). Characterization of a G protein-coupled receptor for nicotinic acid. Molecular Pharmacology, 59(2), 349-355. Retrieved from [Link]
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Pike, A. W. (2005). The Power of Suzuki Coupling: Sourcing 4-Carboxyphenylboronic Acid. PharmaChem, 4(3), 23-27. Retrieved from [Link]
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Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from [Link]
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Shoman, M. E., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686. Retrieved from [Link]
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Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC - NIH. (2009). Retrieved from [Link]
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Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. (2022, July 7). Retrieved from [Link]
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Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355. Retrieved from [Link]
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